Welcome to the BenchChem Online Store!
molecular formula C11H14ClNO B8331640 3-(3-Methyl-2-butenyloxy)-4-chloroaniline

3-(3-Methyl-2-butenyloxy)-4-chloroaniline

Cat. No. B8331640
M. Wt: 211.69 g/mol
InChI Key: KEXOQPIZCSACLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06710077B1

Procedure details

To a refluxing well-stirred suspension of iron powder (19.6 g, 100 mesh) in ethanol (60 mL), water (13.4 mL) and 36% hydrochloric acid (1.4 mL) was added 1-chloro-2-(3-methyl-2-butenyloxy)-4-nitrobenzene (24 g) in portions over 15-30 minutes. After 3 hours thin-layer chromatography (TLC) (ethyl acetate:hexane, 40:60) showed no substrate. The reaction mixture was then filtered hot and the iron oxide filter cake was washed with hot ethanol. The combined ethanol washes were evaporated to produce a residue. The residue was taken up in diethyl ether, washed with aqueous bicarbonate and water, dried (MgSO4), filtered, and evaporated, to give 4-chloro-3-(3-methyl-2-butenyloxy)benzenamine, 19.8 g of light brown oil.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
13.4 mL
Type
solvent
Reaction Step Four
Quantity
1.4 mL
Type
solvent
Reaction Step Four
Name
Quantity
19.6 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[O:11][CH2:12][CH:13]=[C:14]([CH3:16])[CH3:15].C(OCC)(=O)C.CCCCCC>C(O)C.O.Cl.C(OCC)C.[Fe]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[O:11][CH2:12][CH:13]=[C:14]([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])OCC=C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
13.4 mL
Type
solvent
Smiles
O
Name
Quantity
1.4 mL
Type
solvent
Smiles
Cl
Name
Quantity
19.6 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
To a refluxing well-stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered hot
FILTRATION
Type
FILTRATION
Details
the iron oxide filter cake
WASH
Type
WASH
Details
was washed with hot ethanol
CUSTOM
Type
CUSTOM
Details
The combined ethanol washes were evaporated
CUSTOM
Type
CUSTOM
Details
to produce a residue
WASH
Type
WASH
Details
washed with aqueous bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)N)OCC=C(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.